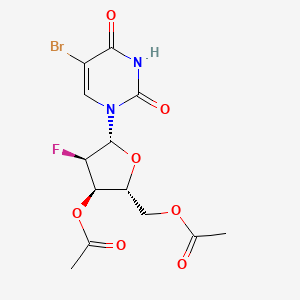

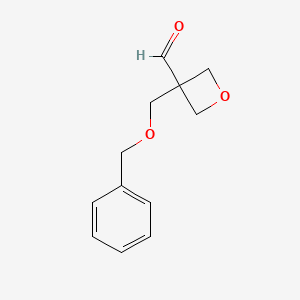

((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate

Übersicht

Beschreibung

((2R,3R,4R,5R)-3-acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate is a useful research compound. Its molecular formula is C13H14BrFN2O7 and its molecular weight is 409.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Eco-friendly Synthesis Approaches

A study by Benincá et al. (2020) discussed an eco-friendly and enantiospecific synthesis approach using (+)-myrtenal as a substrate. This study highlighted the use of green solvents in the synthesis process, which is pertinent to the sustainable chemical production of complex molecules similar to the one you're interested in. The enantiospecific Biginelli reaction, as detailed in this research, underscores the potential for achieving optical purity in the synthesis of dihydropyrimidinones, which could be relevant for the synthesis of the specified compound given its structural complexity and the presence of a pyrimidine ring (Benincá, L. A. D., Pereira Ligiéro, C. B., Santos, J. D. S., Jones Junior, J., & da Silva, F., 2020).

Mechanisms of Pyrolysis of Polysaccharides

Ponder and Richards (2010) reviewed the mechanisms of pyrolysis of polysaccharides, focusing on the effects of linkage types and inorganic additives on pyrolytic pathways. While this study centers on polysaccharides, the insights into chemical mechanisms involved in the formation of various compounds could inform the understanding of thermal decomposition or modification processes for the given chemical compound, especially in the context of developing materials or chemicals derived from biomass (Ponder, G., & Richards, G. N., 2010).

Fluorinated Pyrimidines in Medicine

Gmeiner's 2020 review on fluorinated pyrimidines in cancer treatment outlines the development of fluorine chemistry to enhance the use of fluorinated pyrimidines. Given the structural component of a pyrimidine ring in the specified compound, understanding the therapeutic applications and mechanisms of action of fluorinated pyrimidines could provide insights into potential biomedical research applications for similar compounds (Gmeiner, W., 2020).

DNA Minor Groove Binders

Issar and Kakkar (2013) reviewed the chemistry of Hoechst 33258 and its analogues, which are known to bind to the minor groove of DNA. The relevance of this study to the specified compound lies in the potential for molecules with complex structures, including pyrimidine derivatives, to interact with DNA or RNA, thus offering pathways for research into nucleic acid-targeting therapeutics or molecular biology tools (Issar, U., & Kakkar, R., 2013).

Wirkmechanismus

Target of Action

The primary target of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine is the viral DNA/RNA synthesis process . This compound is a potent antiviral agent and has demonstrated efficacy against various viruses, including influenza and herpes simplex viruses .

Mode of Action

5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine inhibits viral replication by interfering with the viral DNA/RNA synthesis process . It is incorporated into the viral DNA/RNA, thereby disrupting the normal replication process .

Biochemical Pathways

The compound affects the DNA synthesis pathway during the S phase of the cell cycle . By incorporating itself into the DNA, it disrupts the normal DNA replication process, thereby inhibiting the proliferation of cells .

Result of Action

The molecular effect of the compound’s action is the disruption of the viral DNA/RNA synthesis process , leading to inhibited viral replication . On a cellular level, it can stimulate cellular differentiation and maturation in certain cell lines, while inhibiting differentiation in others .

Action Environment

The action, efficacy, and stability of 5-BroMo-2’-deoxy-2’-fluoro-3’,5’-di-O-acetyl uridine can be influenced by various environmental factors. For instance, the storage temperature of the compound is recommended to be 2~8°C , suggesting that temperature can affect its stability.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFN2O7/c1-5(18)22-4-8-10(23-6(2)19)9(15)12(24-8)17-3-7(14)11(20)16-13(17)21/h3,8-10,12H,4H2,1-2H3,(H,16,20,21)/t8-,9-,10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDBWHTVDEDMG-DNRKLUKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloromethyl-4,6-difluorobenzo[d]thiazole](/img/structure/B3218281.png)

![7-Bromo-2-chloromethylbenzo[d]thiazole](/img/structure/B3218286.png)

![5-(3-methoxybenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3218371.png)